2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
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Overview
Description
2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a butyl-substituted pyrrole with a methyl-substituted pyrimidine derivative. The reaction is often carried out in the presence of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to promote cyclization and formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Chemical Biology: The compound serves as a probe to study cellular processes and pathways.
Industrial Applications: It is explored for its potential use in the synthesis of other biologically active compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key amino acid residues in the active site, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure and is also investigated for its biological activity.
Pyrimido[4,5-d]pyrimidine: Another heterocyclic compound with comparable properties and applications.
Pyrrolo[1,2-a]pyrazine: A related compound with a different ring fusion pattern but similar biological relevance.
Uniqueness: 2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and methyl substituents contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets, enhancing its efficacy as a therapeutic agent.
Properties
Molecular Formula |
C11H16N4 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-butyl-6-methylpyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H16N4/c1-3-4-5-10-13-9-7-15(2)6-8(9)11(12)14-10/h6-7H,3-5H2,1-2H3,(H2,12,13,14) |
InChI Key |
WZKGUKNOQFDDBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CN(C=C2C(=N1)N)C |
Origin of Product |
United States |
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